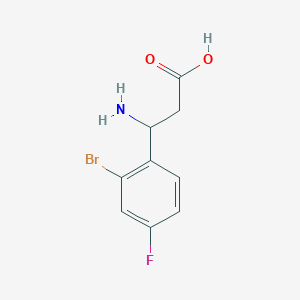

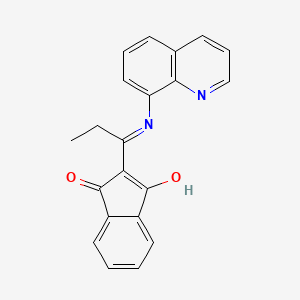

![molecular formula C19H22N4O B2523602 2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine CAS No. 95316-97-5](/img/structure/B2523602.png)

2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine is a heterocyclic compound with a complex structure. It belongs to the diazepine family, which consists of seven-membered rings containing two nitrogen atoms. Diazepines exhibit diverse biological activities and are relevant pharmacophores in drug development .

Synthesis Analysis

- Heterocyclization Reaction : 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine reacts with 4-chloro-o-phenylenediamine under basic conditions. This leads to the formation of the novel tricyclic system 9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine comprises a diazepine ring fused with a benzene ring. The substitution pattern on the diazepine ring significantly influences its biological activity .

Applications De Recherche Scientifique

Synthesis and Biodistribution

- A study by Joshua et al. (2007) focused on the synthesis of 8-Iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]-diazepine (Iozapine), a potential D(4)-receptor ligand. This compound was synthesized using oxidative iodo-destannylation reaction. Preliminary biodistribution studies in mice and rabbits showed that this compound is taken up in the brain, indicating its potential for central nervous system applications (Joshua et al., 2007).

Potential Antipsychotic Agents

- Capuano et al. (2007) designed and synthesized a series of 1-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)-1-methylhexahydropyrazin-1-ium]-1-aminimide derivatives. These were developed as potential antipsychotic agents for treating schizophrenia, showing moderate affinity for dopamine D4 and serotonin 5-HT2A receptors (Capuano et al., 2007).

Pharmacological Activity in CNS

- Cortés et al. (2007) synthesized new derivatives of dibenzo[b,e][1,4]diazepin-1-ones with potential biological and pharmacological activity, particularly as anticonvulsants and schizophrenia treatment in the CNS. The synthesis involved condensation and cyclization processes, and the structures of the products were confirmed by various spectroscopic methods (Cortés et al., 2007).

Novel Antifolates as DHFR Inhibitors

- El-Subbagh et al. (2014) synthesized a series of tetrahydro-quinazoline and tetrahydro-1H-dibenzo[b,e][1,4]diazepine analogs as dihydrofolate reductase (DHFR) inhibitors, with in vitro antitumor activity. These compounds showed significant potency compared to known antitumor agents, suggesting their potential as novel antifolates (El-Subbagh et al., 2014).

Corrosion Inhibition

- Laabaissi et al. (2021) investigated the anti-corrosion properties of benzodiazepine derivatives for mild steel in an acidic medium. Their study shows that these compounds act as mixed type inhibitors and form a protective layer on steel surfaces, offering insights into industrial applications beyond pharmacology (Laabaissi et al., 2021).

Propriétés

IUPAC Name |

8-methoxy-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-22-9-11-23(12-10-22)19-15-13-14(24-2)7-8-16(15)20-17-5-3-4-6-18(17)21-19/h3-8,13,20H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWRIBLQJIVCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide](/img/structure/B2523525.png)

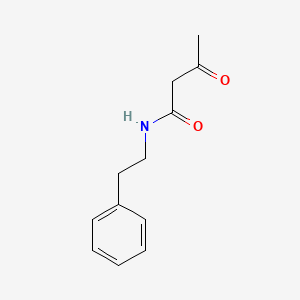

![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)

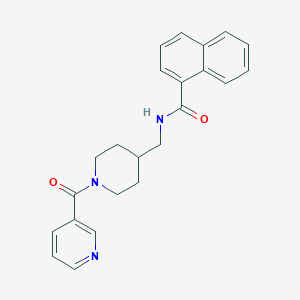

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2523529.png)

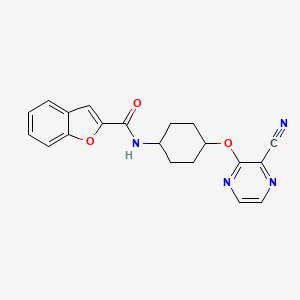

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)

![2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2523534.png)

![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2523535.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)